7-(2-Bromophenyl)-7-oxoheptanenitrile
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Overview
Description
7-(2-Bromophenyl)-7-oxoheptanenitrile is a useful research compound. Its molecular formula is C13H14BrNO and its molecular weight is 280.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Crystal Structure Analysis
- The compound has been utilized in the synthesis of complex molecular structures, such as 7,7-dimethyl-2-(4-bromophenyl)-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydro-6H-quinoline, and its crystal structure was analyzed using single-crystal X-ray diffraction, highlighting its utility in structural chemistry (S. Da, 2002).
Bromophenol Oxidation in Water Treatment
- The study of bromophenols (BrPs), including compounds related to 7-(2-Bromophenyl)-7-oxoheptanenitrile, has been critical in understanding their behavior during water treatment with potassium permanganate. This research is significant for assessing the formation of potentially toxic brominated polymeric products in treated water (Jiang et al., 2014).
Radical Cyclization in Organic Synthesis
- The compound has been involved in studies of radical cyclization, specifically in the synthesis of complex organic molecules like 3-benzazepines. This research contributes to the development of methods for constructing intricate chemical structures, essential in pharmaceutical synthesis (Taniguchi et al., 2005).
Antioxidant Activity Evaluation
- Research involving derivatives of this compound has been conducted to evaluate their antioxidant properties. This includes the study of compounds like 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes and their effectiveness in various antioxidant assays (Queiroz et al., 2007).
Application in Cancer Research
- A novel bromophenol derivative related to this compound showed promising results in inhibiting the proliferation of human lung cancer cells. The study focuses on its mechanisms of inducing cell cycle arrest and apoptosis, crucial for developing new anticancer drugs (Guo et al., 2018).
Mechanism of Action
Future Directions
The future directions for research on “7-(2-Bromophenyl)-7-oxoheptanenitrile” would depend on its potential applications. If it shows promise as a pharmaceutical or as a precursor to useful compounds, further studies could focus on optimizing its synthesis, understanding its reactivity, and assessing its safety .
Properties
IUPAC Name |
7-(2-bromophenyl)-7-oxoheptanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO/c14-12-8-5-4-7-11(12)13(16)9-3-1-2-6-10-15/h4-5,7-8H,1-3,6,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRJWQXIJSJZLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCCC#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642195 |
Source
|
Record name | 7-(2-Bromophenyl)-7-oxoheptanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-76-2 |
Source
|
Record name | 2-Bromo-ζ-oxobenzeneheptanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898766-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(2-Bromophenyl)-7-oxoheptanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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